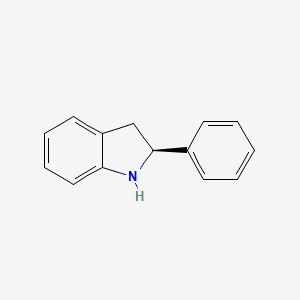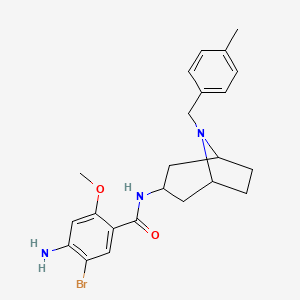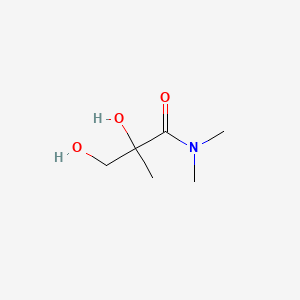
Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) is an organic compound with the molecular formula C6H13NO3 It is a derivative of propanamide, characterized by the presence of two hydroxyl groups and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) typically involves the reaction of propanamide with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the hydroxylation of N,N,2-trimethylpropanamide using oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a catalyst to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) may involve large-scale hydroxylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenation reactions may involve reagents like thionyl chloride or phosphorus tribromide, under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide, N,N,2-trimethyl: Lacks the hydroxyl groups present in Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI).
Propanamide, 2-hydroxy-N,N-dimethyl: Contains only one hydroxyl group and two methyl groups.
Propanamide, 2,3-dihydroxy-N,N-dimethyl: Similar structure but with different methyl group positioning.
Uniqueness
Propanamide, 2,3-dihydroxy-N,N,2-trimethyl-(9CI) is unique due to the presence of two hydroxyl groups and three methyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
549504-33-8 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2,3-dihydroxy-N,N,2-trimethylpropanamide |
InChI |
InChI=1S/C6H13NO3/c1-6(10,4-8)5(9)7(2)3/h8,10H,4H2,1-3H3 |
Clé InChI |
XBOXMDUNPDHQFV-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C(=O)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


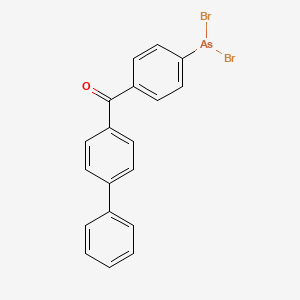
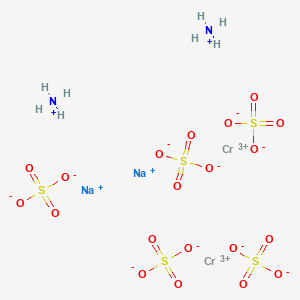

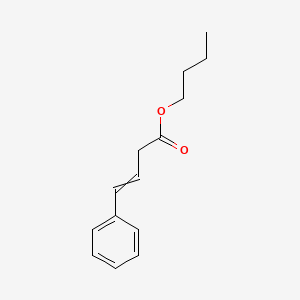
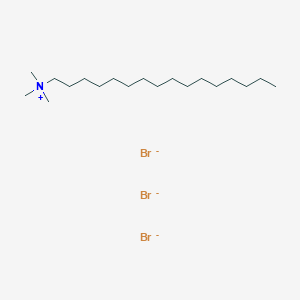
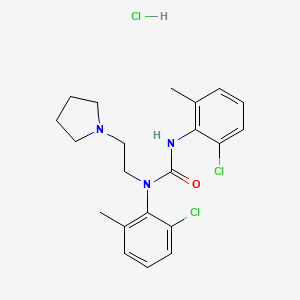
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)


